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Compound of Interest

Compound Name:
7-Bromofuro[3,2-c]pyridin-4(5H)-

one

Cat. No.: B152695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The furopyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged

structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This

technical guide provides a comprehensive overview of the synthesis, biological evaluation, and

mechanisms of action of furopyridine derivatives, with a focus on their potential as anticancer

and antimicrobial agents. The information presented herein is intended to serve as a valuable

resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity of Furopyridine Derivatives
Furopyridine derivatives have shown significant promise as anticancer agents, exhibiting potent

cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanisms of action often

involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation

and survival.[4][5][6]

In Vitro Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of selected furopyridine derivatives

against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a

measure of the potency of a substance in inhibiting a specific biological or biochemical

function.
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Compound Cell Line IC50 (µM) Reference

Furo[2,3-b]pyridine

Derivatives

Compound 5d

Doxorubicin-resistant

MCF-7 (Breast

Cancer)

Superior to

Doxorubicin
[1]

Compound 5e

Doxorubicin-resistant

MCF-7 (Breast

Cancer)

Superior to

Doxorubicin
[1]

Furanopyridinone

Derivatives

Compound 4c
KYSE70 (Esophageal

Cancer)

0.655 µg/mL (after

24h)
[2][7]

Compound 4c
KYSE150

(Esophageal Cancer)

0.655 µg/mL (after

24h)
[2][7]

Pyridine and

Furopyridine

Derivatives

Compound 1
HCT-116 (Colon

Cancer)
31.3 - 49.0 [4]

Compound 4
HCT-116 (Colon

Cancer)
31.3 - 49.0 [4]

Compound 8
HCT-116 (Colon

Cancer)
31.3 - 49.0 [4]

Compound 11
HCT-116 (Colon

Cancer)
31.3 - 49.0 [4]

Compound 14
HCT-116 (Colon

Cancer)
31.3 - 49.0 [4]

Compound 1
MCF-7 (Breast

Cancer)
19.3 - 55.5 [4]
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Compound 4
MCF-7 (Breast

Cancer)
19.3 - 55.5 [4]

Compound 8
MCF-7 (Breast

Cancer)
19.3 - 55.5 [4]

Compound 11
MCF-7 (Breast

Cancer)
19.3 - 55.5 [4]

Compound 14
MCF-7 (Breast

Cancer)
19.3 - 55.5 [4]

Compound 1 HepG2 (Liver Cancer) 22.7 - 44.8 [4]

Compound 4 HepG2 (Liver Cancer) 22.7 - 44.8 [4]

Compound 8 HepG2 (Liver Cancer) 22.7 - 44.8 [4]

Compound 11 HepG2 (Liver Cancer) 22.7 - 44.8 [4]

Compound 14 HepG2 (Liver Cancer) 22.7 - 44.8 [4]

Compound 1 A549 (Lung Cancer) 36.8 - 70.7 [4]

Compound 4 A549 (Lung Cancer) 36.8 - 70.7 [4]

Compound 8 A549 (Lung Cancer) 36.8 - 70.7 [4]

Compound 11 A549 (Lung Cancer) 36.8 - 70.7 [4]

Compound 14 A549 (Lung Cancer) 36.8 - 70.7 [4]

Furopyridine (PD)

Derivatives

PD18 A549 (NSCLC) 28.23 ± 2.18 [5]

PD18 H1975 (NSCLC) Potent [5]

PD56 A549 (NSCLC) Potent [5]

PD56 H1975 (NSCLC) Potent [5]
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Compound Enzyme/Target IC50 (µM) Reference

Pyridine and

Furopyridine

Derivatives

Compound 1 CDK2/cyclin A2 0.57 [4][8]

Compound 4 CDK2/cyclin A2 0.24 [4][8]

Compound 8 CDK2/cyclin A2 0.65 [4][8]

Compound 11 CDK2/cyclin A2 0.50 [4][8]

Compound 14 CDK2/cyclin A2 0.93 [4][8]

Roscovitine

(Reference)
CDK2/cyclin A2 0.39 [4][8]

Furopyridine (PD)

Derivatives

PD18 Wild-type EGFR Nanomolar range [5][9]

PD18

Mutant EGFR

(L858R/T790M,

L858R/T790M/C797S)

Nanomolar range [5][9]

PD56 Wild-type EGFR Nanomolar range [5][9]

PD56

Mutant EGFR

(L858R/T790M,

L858R/T790M/C797S)

Nanomolar range [5][9]

Key Signaling Pathways Targeted by Furopyridine
Derivatives
Furopyridine derivatives have been shown to modulate several critical signaling pathways

implicated in cancer.[3][10]

The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer

(NSCLC).[5][9] Certain furopyridine derivatives have demonstrated potent inhibitory activity
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against both wild-type and mutant forms of EGFR, overcoming drug resistance associated with

common mutations.[5][9]
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Caption: Inhibition of the EGFR signaling pathway by furopyridine derivatives.

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can

lead to cell cycle arrest.[10] Several furopyridine derivatives have been identified as potent

inhibitors of CDK2.[4][8]
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Caption: Furopyridine derivatives induce cell cycle arrest via CDK2 inhibition.

Experimental Protocols
General Synthesis of Furopyridine Derivatives
The synthesis of furopyridine derivatives often involves the construction of the furan ring onto a

pre-existing pyridine core.[10] Common methods include palladium- and copper-catalyzed

cross-coupling reactions and intramolecular cyclizations.[10] For example, furo[2,3-b]pyridines

can be synthesized from pyridine-N-oxide derivatives.[11] The synthesis of furanopyridinone

derivatives may start from 3-furan-carboxylic acid.[2]
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In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of chemical compounds on cancer cell lines.[2]

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 x 10^4 cells/well in 50 µL

of culture medium.[2]

Compound Treatment: After cell attachment (typically 24 hours), add various concentrations

of the furopyridine derivatives to the wells. Include a negative control (vehicle) and a positive

control (a known cytotoxic drug).

Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a

humidified atmosphere with 5% CO2.[2][7]

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the negative control and

determine the IC50 value, which is the concentration of the compound that causes 50%

inhibition of cell growth.

Antimicrobial Activity of Furopyridine Derivatives
In addition to their anticancer properties, furopyridine derivatives have also demonstrated

potential as antimicrobial agents.

Antitrypanosomal Activity
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A number of furopyridine derivatives have been found to be active against Trypanosoma cruzi

and Trypanosoma brucei brucei, the parasites responsible for Chagas disease and African

trypanosomiasis, respectively.[11] Of 57 heterocyclic compounds tested, 29 were active against

T. cruzi and 19 against T. brucei brucei with activities less than 10 µM.[11]

The general workflow for the discovery and characterization of bioactive furopyridine

derivatives is outlined below.
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Caption: General workflow for the development of furopyridine-based therapeutic agents.

Conclusion
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Furopyridine derivatives represent a versatile and promising class of compounds with

significant potential in drug discovery. Their demonstrated anticancer and antimicrobial

activities, coupled with their synthetic accessibility, make them attractive candidates for further

investigation. Future research should focus on optimizing the lead compounds to improve their

potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these

promising preclinical findings into novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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